H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH
Overview
Description
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, also known as Thyrotropin-releasing hormone (TRH), is a tripeptide hormone that plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. TRH was first discovered in 1969 and has since been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Application in Biochemistry
The peptide sequence “H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH” is a TNF-α antagonist . TNF-α (Tumor Necrosis Factor-alpha) is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Method of Application
This peptide has been used in binding assays to study its inhibitory effects on TNF-α mediated apoptosis .
Results and Outcomes
The peptide exhibited an IC₅₀ (half maximal inhibitory concentration) of 5 µM in the binding assay . This suggests that it has a moderate affinity for TNF-α and can potentially be used to inhibit its activity.
Application in Protein and Peptide Modification
The peptide sequence “H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH” can be used in the field of protein and peptide modification .
Method of Application
Tyrosine residues in peptides and proteins can be selectively modified for various purposes . This peptide, with its tyrosine residues, can be used as a substrate for such modifications. The modifications can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids .
Results and Outcomes
Selective modification and conjugation of peptides and proteins is a rapidly-growing area that has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials . The interest in Tyrosine as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid .
Application in Drug Development
The peptide sequence “H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH” can be used in the field of drug development .
Method of Application
This peptide is the smallest peptidomimetic developed to date that might be used as a lead compound for the next generation of non-peptidic inhibitors . The name WP9QY arises from the binding to the site observed in the TNF-β/TNF-receptor (I) complex designated WP9 and the introduction of the amino acids Gln and Tyr .
Results and Outcomes
The TNF-α antagonist WP9QY inhibited TNF-α mediated apoptosis and exhibited an IC₅₀ of 5 µM in the binding assay . This suggests that it has a moderate affinity for TNF-α and can potentially be used to inhibit its activity, which could be beneficial in the treatment of diseases where TNF-α plays a role, such as rheumatoid arthritis and other inflammatory diseases .
properties
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-(3-amino-3-oxopropyl)-16-(hydroxymethyl)-10-[(4-hydroxyphenyl)methyl]-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H71N11O15S2/c1-30(2)21-42-52(77)69-48(57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)29-86-85-28-47(68-50(75)39(59)22-31-7-13-35(71)14-8-31)56(81)65-44(25-34-26-61-40-6-4-3-5-38(34)40)54(79)67-46(27-70)55(80)62-41(19-20-49(60)74)51(76)64-43(53(78)63-42)23-32-9-15-36(72)16-10-32/h3-18,26,30,39,41-48,61,70-73H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRZFLLXMORPHO-XCLFSWKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H71N11O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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